An In-depth Technical Guide to the Physicochemical Properties of 1,1-dioxothietane-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1,1-dioxothietane-3-carboxylic acid
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Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1,1-dioxothietane-3-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The thietane dioxide motif is recognized for its potential to modulate physicochemical properties such as polarity and metabolic stability, making it an attractive component in the design of novel therapeutic agents. This document outlines the molecular structure, key physicochemical parameters, a proposed synthetic route, and detailed analytical methodologies for the characterization of this compound. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and practical guidance for the study and application of 1,1-dioxothietane-3-carboxylic acid.
Introduction: The Emerging Role of Thietane Dioxides in Medicinal Chemistry
Four-membered heterocyclic rings, such as thietanes and their oxidized derivatives, are gaining significant attention as valuable building blocks in modern drug discovery.[1] The thietane 1,1-dioxide moiety, in particular, serves as a versatile, polar, and three-dimensional structural motif.[2][3] Its incorporation into drug candidates can influence key pharmacokinetic properties, including solubility, metabolic stability, and cell permeability.[2] The sulfone group in the thietane dioxide ring is a non-planar, rigid structure that can act as a bioisostere for other functional groups, potentially leading to improved biological activity and selectivity.[4]
This guide focuses on 1,1-dioxothietane-3-carboxylic acid, a molecule that combines the unique features of the thietane dioxide ring with a carboxylic acid functionality—a common pharmacophore in numerous therapeutic agents. Understanding the physicochemical properties of this compound is paramount for its effective utilization in drug design and development.
Molecular Structure and Identification
The fundamental identification of 1,1-dioxothietane-3-carboxylic acid is established through its chemical formula, molecular weight, and unique identifiers.
| Property | Value | Source |
| IUPAC Name | 1,1-dioxothietane-3-carboxylic acid | - |
| CAS Number | 13129-21-0 | [5][6][7][8][9] |
| Molecular Formula | C₄H₆O₄S | [5][7][9] |
| Molecular Weight | 150.15 g/mol | [5][8] |
| Canonical SMILES | C1C(CS1(=O)=O)C(=O)O | [7] |
Proposed Synthesis of 1,1-dioxothietane-3-carboxylic acid
Proposed Synthetic Workflow
Caption: A proposed three-step synthetic workflow for 1,1-dioxothietane-3-carboxylic acid.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of a 3-substituted-thietane precursor
This initial step involves the introduction of a functional group at the 3-position of thietan-3-one that can be later converted to a carboxylic acid. Two potential routes are outlined:
-
Route A: Cyanohydrin Formation: Thietan-3-one can be reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin. This introduces a nitrile group that can be subsequently hydrolyzed to a carboxylic acid.
-
Route B: Grignard Reaction followed by Oxidation: Thietan-3-one can be reacted with a Grignard reagent such as hydroxymethylmagnesium chloride, or a protected equivalent, to yield 3-(hydroxymethyl)thietan-3-ol. Subsequent oxidation would provide the carboxylic acid. A more direct approach could involve the synthesis of 3-hydroxymethylthietane, which can then be oxidized.[14]
Step 2: Oxidation of the Thietane Ring to the 1,1-Dioxide
The sulfur atom in the 3-substituted-thietane intermediate is then oxidized to the sulfone. This is a common and high-yielding reaction.
-
Dissolve the 3-substituted-thietane intermediate in a suitable solvent, such as acetic acid or a mixture of dichloromethane and water.
-
Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), in a stoichiometric amount (typically 2.2 equivalents for the dioxide).[4][11]
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography or recrystallization.
Step 3: Conversion of the 3-substituent to a Carboxylic Acid
The final step involves the conversion of the precursor functional group at the 3-position into the carboxylic acid.
-
For the cyanohydrin intermediate (from Route A): The nitrile group can be hydrolyzed under acidic or basic conditions. For example, heating the 3-cyano-thietane-1,1-dioxide in a mixture of concentrated hydrochloric acid and water will yield the desired carboxylic acid.
-
For the hydroxymethyl intermediate (from Route B): The primary alcohol can be oxidized to the carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).[14]
Physicochemical Properties: Experimental Determination
Due to the lack of publicly available experimental data for 1,1-dioxothietane-3-carboxylic acid, this section outlines the standard experimental protocols for determining its key physicochemical properties.
Melting Point
The melting point is a fundamental indicator of purity.
Protocol:
-
A small amount of the purified, crystalline solid is placed in a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C/min) near the expected melting point.
-
The temperature range over which the solid melts is recorded.
Acid Dissociation Constant (pKa)
The pKa value is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.
Protocol: Potentiometric Titration
-
Prepare a standard solution of 1,1-dioxothietane-3-carboxylic acid in water or a co-solvent system if solubility is limited.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Record the pH at various volumes of the added titrant.
-
The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.
Solubility
Solubility in aqueous and organic solvents is a critical parameter for drug development.
Protocol: Shake-Flask Method
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4, or various organic solvents).
-
The mixture is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of 1,1-dioxothietane-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Expected Spectral Features:
-
¹H NMR: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a high chemical shift (δ ≈ 10-13 ppm). The protons on the thietane ring will exhibit characteristic multiplets in the aliphatic region, with their chemical shifts influenced by the electron-withdrawing sulfone and carboxylic acid groups.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ ≈ 170-180 ppm. The carbons of the thietane ring will appear in the aliphatic region, with their chemical shifts deshielded due to the adjacent sulfone group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 3300-2500 cm⁻¹.[15][16][17][18]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[15][16][17][18]
-
S=O Stretch (Sulfone): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electrospray Ionization - ESI):
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ is expected to be the base peak.
-
Positive Ion Mode: The protonated molecule [M+H]⁺ may be observed.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[19][20] The thietane dioxide ring may also undergo characteristic fragmentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis.
Proposed HPLC Method:
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits absorbance, or mass spectrometric detection for higher sensitivity and selectivity.
Caption: A comprehensive analytical workflow for the characterization of 1,1-dioxothietane-3-carboxylic acid.
Conclusion
1,1-dioxothietane-3-carboxylic acid represents a promising, yet under-explored, building block for medicinal chemistry. This technical guide has provided a framework for its synthesis and a detailed roadmap for its physicochemical and analytical characterization. While experimental data for this specific molecule is currently limited in the public domain, the proposed methodologies, grounded in established chemical principles and literature precedents for related compounds, offer a robust starting point for researchers. A thorough understanding of the properties outlined in this guide will be instrumental in unlocking the full potential of 1,1-dioxothietane-3-carboxylic acid in the design of next-generation therapeutics.
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